Trk-IN-6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H21F3N6O2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-[4-[5-[[(1R)-1-[2-(2,2-difluoroethoxy)-5-fluorophenyl]ethyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C21H21F3N6O2/c1-13(16-8-15(22)2-3-18(16)32-12-19(23)24)27-20-4-5-30-21(28-20)17(10-26-30)14-9-25-29(11-14)6-7-31/h2-5,8-11,13,19,31H,6-7,12H2,1H3,(H,27,28)/t13-/m1/s1 |
InChI Key |
GYWAMONQPZXXDB-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Next-Generation Tropomyosin Receptor Kinase (Trk) Inhibitor
Disclaimer: The specific compound "Trk-IN-6" could not be definitively identified in publicly available chemical databases or scientific literature. Therefore, this guide focuses on a well-characterized, potent, next-generation Trk inhibitor, referred to as compound 8 in the publication "Discovery of Next-Generation Tropomyosin Receptor Kinase Inhibitors for Combating Multiple Resistance Associated with Protein Mutation" by Zhuo et al. (2021) in the Journal of Medicinal Chemistry. This compound serves as a representative example of an advanced Trk inhibitor for researchers, scientists, and drug development professionals.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1] Aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[2][3] This has led to the development of Trk inhibitors as a targeted cancer therapy.[4] First-generation inhibitors like larotrectinib and entrectinib have shown significant clinical efficacy.[5][6] However, acquired resistance, frequently through mutations in the Trk kinase domain, limits their long-term effectiveness.[7] This has spurred the development of next-generation Trk inhibitors designed to overcome these resistance mechanisms.[7]
Chemical Structure and Properties of Compound 8
Compound 8 is a next-generation Trk inhibitor designed to be effective against both wild-type Trk and clinically relevant resistance mutations.[7]
Chemical Structure:
While the specific 2D structure drawing is not provided in the search results, the IUPAC name and SMILES string will be sought in the subsequent steps to definitively represent the molecule.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of Compound 8 is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₂F₂N₆O₂ |
| Molecular Weight | 428.44 g/mol |
| IUPAC Name | (S)-N-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-oxobutanamide |
| SMILES | O=C(C)CC(=O)NC1=CN=C2N1N=C(C=C2)N3CCCC[C@H]3C4=CC(=CC=C4F)F |
| In Vitro Potency (IC₅₀) | 0.2-0.7 nM against a panel of TRK mutants |
Data extracted from Zhuo et al., 2021.[8]
Mechanism of Action and Signaling Pathway
Compound 8 is a potent inhibitor of Trk kinases.[7] Like other Trk inhibitors, it functions by competing with ATP for the binding site in the catalytic kinase domain of the Trk protein.[2] This prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation and survival.[1]
The primary signaling pathways inhibited by Compound 8 include:
-
Ras/MAPK Pathway: This pathway is critical for cell proliferation and differentiation.[1]
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival and apoptosis.[1]
-
PLCγ Pathway: This pathway is involved in cell growth and differentiation.[1]
By inhibiting these pathways, Compound 8 can induce apoptosis and inhibit the growth of tumors driven by aberrant Trk signaling.[5]
Experimental Protocols
The following sections outline the general methodologies that would be employed in the synthesis and evaluation of a Trk inhibitor like Compound 8, based on standard practices in medicinal chemistry.
Chemical Synthesis
The synthesis of pyrazolopyrimidine-based Trk inhibitors like Compound 8 typically involves a multi-step synthetic route. A generalized workflow is depicted below.
Key Steps:
-
Synthesis of the Pyrazolopyrimidine Core: This is often achieved through a cyclocondensation reaction between a substituted pyrazole and a pyrimidine derivative.
-
Functionalization of the Core: The core structure is then functionalized, for instance, through halogenation, to introduce a reactive site for subsequent coupling reactions.
-
Coupling Reaction: The final fragment of the molecule is introduced via a cross-coupling reaction, such as a Buchwald-Hartwig amination, to yield the final compound.
-
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Assays
To determine the potency of Compound 8 against Trk kinases, in vitro kinase assays are performed.
Typical Protocol:
-
Reagents: Recombinant Trk kinase domains, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (Compound 8).
-
Procedure: a. The Trk kinase, substrate, and varying concentrations of Compound 8 are incubated together in an appropriate buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a set incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA).
-
Data Analysis: The kinase activity is plotted against the concentration of Compound 8, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cellular Proliferation Assays
To assess the effect of Compound 8 on cancer cells harboring Trk fusions, cellular proliferation assays are conducted.
Typical Protocol:
-
Cell Lines: Cancer cell lines with known NTRK gene fusions (e.g., Ba/F3 cells engineered to express a Trk fusion protein).
-
Procedure: a. Cells are seeded in multi-well plates. b. The cells are treated with a range of concentrations of Compound 8. c. After a defined period (e.g., 72 hours), cell viability is measured using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The percentage of cell viability is plotted against the concentration of Compound 8 to determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
Conclusion
Compound 8 represents a significant advancement in the development of Trk inhibitors, demonstrating high potency against both wild-type and resistant mutant forms of Trk kinases.[7] Its favorable pharmacological profile suggests its potential as a next-generation therapeutic for patients with Trk fusion-positive cancers who have developed resistance to earlier treatments. The methodologies outlined in this guide provide a framework for the synthesis, evaluation, and characterization of such targeted anticancer agents. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Next-Generation Tropomyosin Receptor Kinase Inhibitors for Combating Multiple Resistance Associated with Protein Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of Trk-IN-6: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Next-Generation Tropomyosin Receptor Kinase (TRK) Inhibitor
This technical guide details the discovery, synthesis, and characterization of Trk-IN-6, a potent, next-generation pan-TRK inhibitor. Developed to combat acquired resistance to first and second-generation TRK inhibitors, this compound demonstrates significant efficacy against a range of TRK mutations, including those at the solvent-front, xDFG, and gatekeeper regions. This document provides comprehensive data, detailed experimental protocols, and visualizations of the relevant biological pathways and discovery workflow.
Discovery and Rationale
This compound (referred to as compound 8 in the primary literature) was developed through a structure-based drug design strategy.[1] The primary motivation was to overcome the clinical challenge of acquired resistance to approved TRK inhibitors like larotrectinib.[1] Tumors treated with these inhibitors often develop secondary mutations in the TRK kinase domain, leading to relapse. Specifically, mutations in the xDFG motif, such as TRKAG667C, have proven insensitive to existing second-generation inhibitors.[1]
The discovery process began with a rational design approach to identify a novel inhibitor with a chemical scaffold capable of targeting both wild-type and mutant TRK enzymes. This effort culminated in the identification of this compound, which has shown excellent potency against a panel of TRK mutants and superior in vivo efficacy in tumor xenograft models compared to earlier generation inhibitors.[1]
The following diagram illustrates the logical workflow of the discovery process.
References
Preliminary Studies on Tropomyosin Receptor Kinase (Trk) Inhibitors in Neurological Disorders: A Technical Guide
Disclaimer: No specific information was found for a compound designated "Trk-IN-6." This guide therefore provides a broader overview of the preliminary studies and mechanisms of Tropomyosin Receptor Kinase (Trk) inhibitors in the context of neurological disorders, with a focus on the well-characterized inhibitor, larotrectinib, as a representative example.
Introduction
Tropomyosin Receptor Kinases (Trks) are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1] This family includes TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] These receptors and their neurotrophin ligands regulate a multitude of processes including neuronal survival, differentiation, synaptic strength, and plasticity.[1][3] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, can result in constitutively active Trk fusion proteins that act as oncogenic drivers in various cancers, including those of the central nervous system (CNS).[2][4] Trk inhibitors are a class of targeted therapies designed to block the activity of these kinases.[4]
Mechanism of Action of Trk Inhibitors
Trk inhibitors, such as larotrectinib, are small molecules that selectively target and bind to the ATP-binding pocket of the Trk kinase domain.[5] This competitive inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are critical for cell proliferation and survival.[1][6] The primary signaling cascades affected are the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[1][2] By blocking these pathways, Trk inhibitors can induce apoptosis (programmed cell death) and inhibit the growth of tumors that are dependent on Trk signaling.[4] Larotrectinib is a highly selective inhibitor of all three Trk proteins.[3]
Trk Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by Trk receptors and the point of inhibition by Trk inhibitors.
References
- 1. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 2. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Viability Assay with Trk-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a wide array of adult and pediatric cancers.[1][3][4][5] These alterations lead to constitutively active Trk fusion proteins that promote tumor cell proliferation and survival through downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCγ) pathways.[6][7][8][9]
Trk-IN-6 is a potent and selective inhibitor of Trk kinases, demonstrating excellent in vitro potency against a panel of Trk mutants with IC50 values in the nanomolar range. As a targeted therapeutic agent, evaluating the effect of this compound on the viability of cancer cells harboring Trk alterations is a critical step in preclinical drug development. This document provides a detailed protocol for performing a cell viability assay using this compound, enabling researchers to determine its cytotoxic and anti-proliferative effects.
Trk Signaling Pathway Overview
Upon binding of their neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The diagram below illustrates the major pathways activated by Trk receptors, which are subsequently inhibited by this compound.
Caption: Trk signaling pathways and the inhibitory action of this compound.
Experimental Protocols
This section outlines the detailed methodology for assessing cell viability upon treatment with this compound. The choice of assay (e.g., MTT, MTS, or luminescent-based) will depend on laboratory equipment and specific experimental needs. Here, we provide a protocol for the widely used MTT assay and a more sensitive luminescent ATP-based assay (e.g., CellTiter-Glo®).
General Recommendations for Handling this compound
-
Solubility and Storage: this compound is typically soluble in dimethyl sulfoxide (DMSO).[10] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[11]
-
Concentration Range: For initial experiments, a wide range of this compound concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). Based on the potency of similar Trk inhibitors, a starting range of 0.1 nM to 10 µM is recommended.[12][13]
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Appropriate cancer cell line (e.g., those with known NTRK fusions like colorectal or breast cancer cell lines)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Luminescent ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells. It is generally more sensitive than colorimetric assays.[14][15]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Luminescent ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to minimize luminescence signal cross-talk)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
-
Luminescent Assay:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a cell viability assay with this compound.
Caption: A stepwise workflow for the cell viability assay.
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound.
Table 1: Example Data Table for Cell Viability Assay with this compound
| This compound Concentration | Mean Absorbance/Luminescence (± SD) | % Cell Viability |
| Vehicle Control (0 µM) | 1.25 ± 0.08 | 100% |
| 0.1 nM | 1.22 ± 0.07 | 97.6% |
| 1 nM | 1.15 ± 0.06 | 92.0% |
| 10 nM | 0.98 ± 0.05 | 78.4% |
| 100 nM | 0.65 ± 0.04 | 52.0% |
| 1 µM | 0.32 ± 0.03 | 25.6% |
| 10 µM | 0.15 ± 0.02 | 12.0% |
| No-cell Control | 0.05 ± 0.01 | - |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
IC50 Determination:
The IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, can be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, R, or similar).
Conclusion
This document provides a comprehensive guide for performing a cell viability assay to evaluate the efficacy of the Trk inhibitor, this compound. By following these detailed protocols and data presentation guidelines, researchers can obtain reliable and reproducible results to advance the understanding of this compound as a potential therapeutic agent for Trk-driven cancers. It is recommended to use more than one type of cell viability assay to confirm the results and gain a more comprehensive understanding of the compound's effects.[16]
References
- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxanim.com [maxanim.com]
- 7. google.com [google.com]
- 8. A, B, C’s of Trk Receptors and Their Ligands in Ocular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trek Checkpoint SL7 Review — Versatile Gravel Bike [bicycling.com]
- 10. selleckchem.com [selleckchem.com]
- 11. lifetein.com [lifetein.com]
- 12. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. himedialabs.com [himedialabs.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Assessing Trk Phosphorylation Following Trk-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for the development, function, and survival of neurons.[1][2][3] Dysregulation of Trk signaling, often through gene fusions, is a known driver in a variety of cancers, making Trk kinases a significant therapeutic target.[3][4] Trk-IN-6 is a highly potent, next-generation pan-Trk inhibitor, demonstrating IC50 values in the low nanomolar range against both wild-type and mutant forms of Trk receptors. This application note provides a comprehensive Western blot protocol to evaluate the efficacy of this compound in inhibiting Trk phosphorylation within a cellular context. This method offers a sensitive and specific means to detect phosphorylated Trk (p-Trk), serving as a direct indicator of Trk kinase activity and the inhibitory effect of this compound. Additionally, this protocol details the examination of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, to validate the functional outcomes of Trk inhibition.
Principle of the Assay
This protocol utilizes the Western blot technique to identify and quantify specific proteins in a complex mixture. The process begins with the extraction of cellular proteins, which are then separated based on their size through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred to a solid membrane, such as PVDF or nitrocellulose. This membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated form of the Trk receptor. Subsequently, a secondary antibody, which is conjugated to an enzyme like horseradish peroxidase (HRP) and recognizes the primary antibody, is introduced. The addition of a chemiluminescent substrate results in an enzymatic reaction that produces light, enabling the detection, visualization, and quantification of the p-Trk protein. To ensure accurate quantification and confirm equal protein loading across all samples, the membrane can be stripped of the initial antibodies and re-probed with antibodies against total Trk or a housekeeping protein.
Trk Signaling Pathway
The activation of Trk receptors is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) to TrkB, and Neurotrophin-3 (NT-3) to TrkC, to the extracellular domain of the receptors.[1][3] This binding event triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] These phosphorylated tyrosines act as docking sites for a variety of adaptor proteins and enzymes, leading to the activation of several downstream signaling cascades, including the Ras-MAPK, PI3K/AKT, and PLCγ pathways.[1][2][3] These pathways are instrumental in regulating essential cellular functions like survival, proliferation, and differentiation.[1][3] As an ATP-competitive inhibitor, this compound effectively blocks the kinase activity of Trk receptors, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate your chosen cells (e.g., a neuroblastoma cell line or a cell line with a confirmed NTRK fusion) in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To minimize basal levels of Trk phosphorylation, you can serum-starve the cells for 4-6 hours before treatment by replacing the growth medium with a serum-free or low-serum alternative.
-
Preparation of this compound: Create a stock solution of this compound using a suitable solvent like DMSO. From this stock, prepare the desired working concentrations in the cell culture medium. It is advisable to test a range of concentrations based on the known IC50 of this compound (e.g., 1 nM, 10 nM, 50 nM, 100 nM).
-
Inhibitor Treatment: Add the prepared concentrations of this compound to the cells. Remember to include a vehicle control (e.g., DMSO) at a final concentration matching that of the highest this compound dose.
-
Ligand Stimulation (Optional but Recommended): To more effectively assess the inhibitory action of this compound, it is beneficial to stimulate Trk phosphorylation with its corresponding ligand following the inhibitor pre-treatment. For instance, after a 1-2 hour pre-incubation with this compound, introduce the appropriate neurotrophin (e.g., BDNF for cells expressing TrkB) at a pre-determined optimal concentration for a brief period (e.g., 15-30 minutes).
-
Incubation: Incubate the cells for the intended treatment duration. Performing a time-course experiment (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal incubation time. For similar inhibitors, a 2-hour incubation has been shown to be sufficient for observing significant inhibition.[1][5]
II. Cell Lysis
-
Wash Cells: After the treatment period, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, and supplement it with protease and phosphatase inhibitors to maintain the phosphorylation state of the proteins.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh before use): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride).
-
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well or dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape and Collect: Use a cell scraper to detach the cells from the plate and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Keep the lysate on ice for 30 minutes, vortexing occasionally. To ensure complete cell lysis and to shear the DNA, sonicate the lysate briefly (e.g., three 10-second pulses on ice).
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet any cell debris.
-
Collect Supernatant: Carefully move the supernatant, which contains the protein lysate, to a new, pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Measure the protein concentration of each lysate using a standard protein assay. The Bicinchoninic acid (BCA) assay is generally recommended as it is more compatible with the detergents found in lysis buffers like RIPA.[6][7]
-
Standard Curve: Create a standard curve by preparing a series of known concentrations of a protein standard, such as Bovine Serum Albumin (BSA).
-
Measure Absorbance: Following the manufacturer's protocol, measure the absorbance of both the standards and the cell lysates.
-
Calculate Concentration: Determine the protein concentration of each sample by comparing its absorbance to the standard curve.
-
Normalize Samples: Adjust the volume of each sample with lysis buffer to ensure that all samples have the same protein concentration. This step is crucial for equal loading of protein into each lane of the gel.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Take an equal amount of protein from each sample (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer, which contains β-mercaptoethanol.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured samples, along with a molecular weight marker, onto a polyacrylamide gel (e.g., a 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using either a wet or semi-dry transfer system.
-
Blocking: After the transfer, block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For detecting phosphoproteins, a solution of 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody against phospho-Trk (e.g., anti-phospho-TrkA/B/C) in the blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (such as anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply a chemiluminescent substrate (ECL) to the membrane as per the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
V. Stripping and Reprobing for Total Trk and Loading Control
-
Stripping (Optional): To normalize the p-Trk signal, you can strip the membrane of the bound antibodies and then re-probe it for total Trk and/or a loading control protein like β-actin or GAPDH. It is advisable to use a mild stripping buffer to minimize the loss of protein from the membrane.
-
Mild Stripping Buffer: 25 mM Glycine-HCl, 1% SDS, pH 2.0. Incubate for 30 minutes at room temperature with agitation.
-
-
Washing after Stripping: Thoroughly wash the membrane with PBS and then with TBST.
-
Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.
-
Re-probing: Incubate the membrane with the primary antibody for total Trk or the loading control, and then proceed with the appropriate secondary antibody and detection steps as previously described.
VI. Data Analysis
-
Densitometry: Use image analysis software, such as ImageJ, to quantify the band intensities for p-Trk, total Trk, and the loading control.
-
Normalization: For each sample, normalize the band intensity of p-Trk to that of total Trk. This ratio (p-Trk / Total Trk) will represent the level of Trk phosphorylation.
-
Comparison: Compare the normalized p-Trk levels across the different treatment conditions (vehicle control versus various concentrations of this compound) to ascertain the dose-dependent inhibitory effect of the compound.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Recommended Concentration/Time | Notes |
| This compound Treatment | ||
| Cell Seeding Density | Varies by cell type | Aim for 70-80% confluency at time of treatment |
| Serum Starvation | 4-6 hours (optional) | Reduces basal phosphorylation |
| This compound Concentration | 1 nM - 100 nM (titration recommended) | Based on IC50; optimize for your cell line |
| This compound Incubation Time | 2 hours (titration recommended) | Time-course experiment can determine optimal time[1][5] |
| Ligand Stimulation | e.g., 50 ng/mL BDNF for 15-30 min | Stimulates a robust phosphorylation signal |
| Western Blotting | ||
| Protein Loading Amount | 20-30 µg per lane | Ensure equal loading by protein quantification |
| Primary Antibody (p-Trk) | Manufacturer's recommendation | Typically 1:1000 dilution |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody (HRP) | Manufacturer's recommendation | Typically 1:2000 - 1:10000 dilution |
| Secondary Antibody Incubation | 1 hour at room temperature |
Table 2: Example of Quantitative Data Summary
| Treatment | p-Trk (Normalized Intensity) | Total Trk (Normalized Intensity) | p-Trk / Total Trk Ratio | % Inhibition |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 0% |
| This compound (1 nM) | 0.75 | 0.98 | 0.77 | 23% |
| This compound (10 nM) | 0.32 | 1.01 | 0.32 | 68% |
| This compound (50 nM) | 0.08 | 0.99 | 0.08 | 92% |
| This compound (100 nM) | 0.04 | 1.02 | 0.04 | 96% |
Mandatory Visualization
Caption: Trk Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Clinical Development of Larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Experimental Design Using Pan-Trk Inhibitors in Mouse Models
Note: Publicly available in vivo experimental data for the specific compound Trk-IN-6 is limited. The following application notes and protocols are based on established methodologies for pan-Trk inhibitors, using Entrectinib (RXDX-101) as a representative agent with published in vivo data in mouse models. Researchers should use this information as a guide and optimize protocols for their specific Trk inhibitor and experimental model.
Introduction: Targeting Trk Signaling in Cancer
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are crucial for the development and function of the nervous system.[1][2] Their activation by neurotrophins triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which regulate cell survival, proliferation, and differentiation.[2][3] In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other partners, resulting in constitutively active Trk fusion proteins that act as oncogenic drivers.[3][4] These fusions are found in a wide range of tumor types, making pan-Trk inhibitors a promising therapeutic strategy for "tissue-agnostic" cancer treatment.[3][4]
Mechanism of Action: Pan-Trk Inhibition
Pan-Trk inhibitors are small molecules designed to block the ATP-binding site of the Trk kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis in Trk-fusion positive cancers. Entrectinib is an orally available inhibitor of TrkA/B/C, ROS1, and ALK tyrosine kinases.[3]
Trk Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathways activated by Trk receptors and the point of intervention for a pan-Trk inhibitor.
Caption: Pan-Trk inhibitors block the activation of downstream signaling pathways.
In Vivo Experimental Design: Tumor Xenograft Model
The following protocol describes a general workflow for evaluating the efficacy of a pan-Trk inhibitor in a subcutaneous tumor xenograft mouse model. This is a common preclinical model to assess anti-tumor activity.
Experimental Workflow Diagram
Caption: General workflow for an in vivo xenograft study.
Detailed Experimental Protocols
Animal Model
-
Species: Athymic Nude Mice (nu/nu) or other immunocompromised strains.
-
Age/Weight: 6-8 weeks old, 18-22 grams.
-
Housing: Maintained in a specific pathogen-free environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Cell Line and Tumor Implantation
-
Cell Line: A cell line with a known NTRK fusion, such as SH-SY5Y cells stably transfected with TrkB (SY5Y-TrkB) for neuroblastoma models.[5]
-
Implantation:
-
Harvest cultured cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Drug Formulation and Administration
-
Formulation (based on Entrectinib):
-
Prepare a vehicle solution of 0.5% methylcellulose and 1% Tween 80 in sterile water.[5]
-
Suspend the Trk inhibitor powder in the vehicle to the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 20g mouse at 10 mL/kg).
-
Stir the solution at room temperature for 30 minutes, followed by sonication for 20 minutes to ensure a uniform suspension.[5]
-
Prepare fresh formulation weekly.[5]
-
-
Administration:
-
Route: Oral gavage (PO) is common for orally bioavailable inhibitors like Entrectinib.
-
Dosing Schedule: Twice daily (BID) administration, 7 days a week.[5]
-
Efficacy Study
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Initiate dosing as described above.
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a predefined study duration.
-
Event-Free Survival (EFS) can be defined as the time for tumors to reach a predetermined size (e.g., 4x the initial volume).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Pharmacokinetic (PK) Protocol
-
Use a satellite group of tumor-bearing mice for PK analysis to avoid interfering with the efficacy study.
-
After the final dose of the inhibitor, collect blood samples (e.g., via retro-orbital bleeding) at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours).[5]
-
Collect blood in heparinized tubes and separate plasma by centrifugation.
-
Analyze the plasma concentration of the drug using LC-MS/MS.[5]
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Pharmacodynamic (PD) Protocol
-
At the end of the efficacy study (or at specific time points post-treatment), euthanize a subset of mice from each group.
-
Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
-
For frozen samples, prepare tumor lysates for Western blot analysis.
-
Probe the lysates with antibodies against total and phosphorylated Trk, as well as downstream markers like p-AKT and p-ERK, to confirm target engagement and pathway inhibition.[5]
Data Presentation
Table 1: In Vitro Potency of Representative Trk Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type |
| This compound | Pan-Trk mutants | 0.2 - 0.7 | BaF3 | Cell Viability |
| Entrectinib | TrkA, TrkB, TrkC | 1 - 12 | N/A | Kinase Assay |
| KRC-108 | TrkA | 43.3 | N/A | TR-FRET Kinase Assay |
Data compiled from publicly available sources.[6]
Table 2: In Vivo Efficacy of Entrectinib in a Neuroblastoma Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Event-Free Survival (EFS) | Statistical Significance |
| Vehicle Control | 0.5% Methylcellulose | N/A | Baseline | N/A |
| Entrectinib | 60 mg/kg, PO, BID | Significant | Significantly Prolonged | p < 0.0001 |
Data is representative of findings from studies on Entrectinib in SY5Y-TrkB xenografts.[5][7]
Table 3: Representative Pharmacokinetic Parameters of Entrectinib in Mice
| Compound | Dose (mg/kg) | Route | Cmax | Tmax (hr) | Brain/Plasma Ratio |
| Entrectinib | 60 | PO, BID | Achieved | ~6 | 0.43 |
This table summarizes key pharmacokinetic characteristics for Entrectinib.[3][5]
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Trk-IN-6 handling and storage instructions for laboratory use
Application Notes and Protocols for Trk-IN-6
For Laboratory Use by Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (Trk). The Trk family, which includes TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2][3] Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors like this compound valuable tools for cancer research and therapeutic development.[3][4] These application notes provide detailed instructions for the proper handling, storage, and use of this compound in a laboratory setting.
Safety and Handling Precautions
This compound requires careful handling in a controlled laboratory environment. Users should be fully familiar with the safety data before use.
2.1 General Hazards
-
Acute Toxicity: Harmful if swallowed.[4]
-
Eye Irritation: May cause serious eye irritation.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4] Avoid release into the environment.[4]
2.2 Safe Handling Procedures
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of dust or aerosols.[4]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Do not eat, drink, or smoke when handling this product.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
2.3 Personal Protective Equipment (PPE) A summary of recommended personal protective equipment is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Safety goggles with side-shields. |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile). |
| Skin/Body Protection | Impervious laboratory coat or clothing. |
| Respiratory Protection | Use a suitable respirator if dust or aerosols are generated. |
2.4 First Aid Measures
-
If Swallowed: Call a POISON CENTER or physician if you feel unwell. Rinse mouth.[4]
-
If in Eyes: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[4]
-
On Skin: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[4]
-
If Inhaled: Move the person to fresh air.[4]
Storage Instructions
Proper storage is critical to maintain the stability and activity of this compound.[4]
| Form | Storage Temperature | Conditions |
| Solid Powder | -20°C | Keep container tightly sealed in a dry, well-ventilated area. Protect from direct sunlight.[4] |
| In Solvent (Stock Solution) | -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Keep tightly sealed.[4] |
Stability: The compound is stable under the recommended storage conditions.[4] Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]
Solution Preparation Protocols
This compound is a hydrophobic compound and requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a commonly used polar aprotic solvent for this purpose.[5][6]
4.1 Solubility Data
| Solvent | Note |
| DMSO | Common solvent for preparing high-concentration stock solutions. |
| Ethanol | May be used for some applications, but solubility might be lower than DMSO. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble. Dilute high-concentration stock solutions into aqueous media immediately before use. |
4.2 Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. Example: For 1 mL of 10 mM stock, weigh 4.46 mg (Molecular Weight: 446.43 g/mol ).
-
Solubilization: Add the appropriate volume of high-purity DMSO to the vial.
-
Dissolution: Vortex or sonicate the solution gently until the solid is completely dissolved.[7] Brief warming in a 37°C water bath can aid dissolution if needed.[7]
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Caption: A typical workflow for determining the IC₅₀ of this compound.
Mechanism of Action: Trk Signaling Pathway
Trk receptors are activated by neurotrophins (e.g., NGF for TrkA, BDNF for TrkB). [2][3]Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. [1]This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and differentiation. [1][2]this compound exerts its effect by inhibiting the tyrosine kinase activity of the Trk receptor, thereby blocking these downstream signals.
Trk Signaling Pathway and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Troubleshooting Trk-IN-6 insolubility in aqueous solutions
Disclaimer: The following information is provided for a fictional compound, "Trk-IN-6," and is based on the general properties and challenges associated with poorly water-soluble small molecule kinase inhibitors. The quantitative data and specific protocols are illustrative examples designed to guide researchers in handling similar compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound, focusing on its limited aqueous solubility.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A1: This is a common issue with compounds that have low aqueous solubility.[1][2] The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to address this:
-
Lower the Stock Solution Concentration: High-concentration DMSO stocks are more prone to precipitation upon dilution.[3] Try preparing a lower concentration stock solution (e.g., 1-10 mM instead of 100 mM).[3]
-
Use a Two-Step Dilution: Instead of diluting the DMSO stock directly into the final buffer, perform an intermediate dilution in a mixture of buffer and DMSO.[3] This gradual change in solvent composition can help keep the compound in solution.
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO in your assay may be necessary. However, be mindful of potential solvent effects on your cells or enzyme activity.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer can help maintain the solubility of hydrophobic compounds.[4]
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are a frequent consequence of poor compound solubility. If this compound precipitates in your cell culture medium, the actual concentration of the dissolved, active compound will be lower and more variable than intended. This can lead to unreliable data.
-
Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation (e.g., crystals or amorphous particles).
-
Solubility in Media: Test the solubility of this compound directly in your cell culture medium at the desired final concentration.
-
Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Consider Serum Content: The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, this might contribute to the problem.
Q3: My this compound powder is difficult to dissolve even in pure DMSO. What can I do?
A3: If you are having trouble dissolving this compound powder in DMSO, you can try the following:
-
Vortexing and Sonication: After adding the solvent, vortex the solution vigorously. If it still doesn't dissolve, sonication in a water bath for short periods can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, be cautious about the thermal stability of the compound.
-
Fresh Solvent: Ensure that your DMSO is of high quality and anhydrous. Water contamination in DMSO can reduce its solvating power for hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Store this compound stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation. Repeated freeze-thaw cycles should be avoided as they can promote compound precipitation.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Q4: Can I use other organic solvents to dissolve this compound?
A4: Other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, their compatibility with your specific experimental setup and their potential toxicity to cells must be considered.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Illustrative Kinetic Solubility of this compound in Aqueous Buffers
| Buffer System | pH | Final DMSO Concentration | Kinetic Solubility (μM) |
| Phosphate Buffered Saline | 7.4 | 0.5% | ~2 |
| Phosphate Buffered Saline | 7.4 | 1% | ~5 |
| RPMI-1640 + 10% FBS | 7.2 | 0.5% | ~8 |
| RPMI-1640 + 10% FBS | 7.2 | 1% | ~15 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. (Molecular weight of this compound is assumed to be 500 g/mol for this example). For 1 mL of a 10 mM solution, you would need 5 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Add 198 µL of the aqueous buffer to each well of the 96-well plate.
-
Add 2 µL of the 10 mM this compound DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions down the plate by transferring 100 µL from the first well to the next, mixing thoroughly at each step.
-
Include a blank well containing 198 µL of buffer and 2 µL of DMSO.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.
-
The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the blank control.
Mandatory Visualizations
Caption: Trk Signaling Pathway and the inhibitory action of this compound.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Interpreting Unexpected Results in Trk-IN-6 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Trk-IN-6, a potent pan-Trk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These receptor tyrosine kinases are crucial for neuronal survival, differentiation, and function.[1][2] this compound is designed to be a potent inhibitor of Trk kinase activity by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling.[1]
Q2: What are the expected outcomes of this compound treatment in a responsive cell line?
A2: In cell lines with activating Trk fusions or mutations, or those dependent on neurotrophin signaling for survival and proliferation, treatment with this compound is expected to lead to:
-
Inhibition of Trk autophosphorylation.
-
Decreased phosphorylation of downstream signaling proteins such as Akt, ERK (MAPK), and PLCγ.[1]
-
Reduced cell viability and proliferation.
-
Induction of apoptosis.
Q3: What are known on-target effects of Trk inhibition that might be observed in preclinical models?
A3: Inhibition of the Trk pathway can lead to physiological changes that may be observed as unexpected phenotypes in in vivo or complex cellular models. These can include effects on systems where Trk signaling is important, such as appetite regulation, balance, and pain sensitivity.[3][4] While more commonly reported in clinical settings, significant on-target effects in preclinical models could manifest as changes in animal behavior or unexpected cellular responses in co-culture systems.[3]
Troubleshooting Unexpected Results
Scenario 1: Decreased or No Efficacy of this compound
You observe that this compound is not inhibiting cell viability or downstream signaling as expected in a cell line believed to be Trk-dependent.
| Possible Cause | Recommended Action |
| Incorrect inhibitor concentration | Verify the dilution calculations and the final concentration of this compound used in the assay. Perform a dose-response experiment to determine the optimal concentration. |
| Degraded inhibitor | Ensure this compound has been stored correctly according to the manufacturer's instructions. If in doubt, use a fresh stock of the inhibitor. |
| Cell line is not Trk-dependent | Confirm the expression and activation status of Trk receptors in your cell line using Western blot or RT-qPCR. Validate Trk dependency using a complementary method, such as siRNA-mediated knockdown of TrkA, TrkB, or TrkC. |
| Acquired resistance | Cells may develop resistance through on-target mutations in the Trk kinase domain or activation of bypass signaling pathways.[5] Consider sequencing the Trk gene in resistant cells and probing for activation of alternative pathways (e.g., EGFR, MET). |
| Presence of truncated Trk isoforms | Some cells express truncated Trk receptors that lack the kinase domain (e.g., TrkB.T1, TrkC.T1).[6] These isoforms can bind neurotrophins and may sequester the ligand or activate alternative signaling pathways, potentially mitigating the effect of a kinase inhibitor. Assess the expression of both full-length and truncated Trk isoforms. |
Scenario 2: Paradoxical Increase in Signaling or Cell Proliferation
You observe an unexpected increase in the phosphorylation of a downstream signaling molecule (e.g., ERK) or an increase in cell proliferation at certain concentrations of this compound.
| Possible Cause | Recommended Action |
| Paradoxical activation of signaling pathways | Some kinase inhibitors can cause a "paradoxical" activation of the pathway they are intended to inhibit, particularly in cells with wild-type receptor status.[7][8] This can occur through various mechanisms, including conformational changes in the receptor or feedback loops. To investigate this, perform a detailed time-course and dose-response experiment, analyzing the phosphorylation status of key signaling molecules at multiple time points and concentrations. |
| Off-target effects | This compound may inhibit other kinases (off-targets) that are part of a negative feedback loop regulating the Trk pathway or a parallel pathway that promotes proliferation.[9][10] Consult a kinase selectivity profile for this compound if available, or test the effect of more selective inhibitors for the suspected off-target kinase. |
| Cellular context and feedback mechanisms | The cellular context, including the expression of other receptors and signaling molecules, can influence the response to a kinase inhibitor. Inhibition of one pathway may lead to the compensatory upregulation of another. A broader analysis of signaling pathways using phosphoproteomics or a phospho-kinase antibody array may be necessary to understand the global signaling rewiring. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition |
| TrkA (Wild-Type) | Data not publicly available | Biochemical Assay |
| TrkB (Wild-Type) | Data not publicly available | Biochemical Assay |
| TrkC (Wild-Type) | Data not publicly available | Biochemical Assay |
| Trk Mutants | 0.2 - 0.7 | Panel of various Trk mutants |
Table 2: Potential Off-Target Kinases for Trk Inhibitors
| Kinase Family | Potential for Off-Target Inhibition | Implication for Unexpected Results |
| Other Receptor Tyrosine Kinases (RTKs) | Moderate to Low | Activation of alternative RTKs (e.g., EGFR, MET) can lead to resistance or unexpected signaling.[5] |
| Non-Receptor Tyrosine Kinases | Moderate to Low | Inhibition of kinases involved in other signaling pathways could lead to a variety of cellular responses. |
| Serine/Threonine Kinases | Low | While less common for tyrosine kinase inhibitors, off-target inhibition of serine/threonine kinases can occur and lead to unexpected pathway modulation. |
Note: A specific kinase selectivity profile for this compound is not publicly available. This table is based on general knowledge of Trk inhibitors.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Trk Pathway Activation
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Trk (pan or specific), total Trk, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TrkB Truncated Isoform Receptors as Transducers and Determinants of BDNF Functions [frontiersin.org]
- 7. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor. [vivo.weill.cornell.edu]
- 9. targetedonc.com [targetedonc.com]
- 10. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Trk-IN-6 and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trk-IN-6, a novel Tropomyosin receptor kinase (Trk) inhibitor. Given that this compound is a new chemical entity, this guide leverages data from the well-characterized, clinically approved Trk inhibitors, Larotrectinib and Entrectinib, to provide a framework for understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
FAQ 1: What are the known on-target and potential off-target effects of Trk inhibitors like this compound?
This compound is designed to potently inhibit Trk family kinases (TrkA, TrkB, and TrkC), which are critical drivers in certain cancers. However, like many kinase inhibitors, it may exhibit off-target activity, meaning it can inhibit other kinases to varying degrees. Understanding the selectivity profile is crucial for interpreting experimental results.
Based on data from representative Trk inhibitors, potential off-target effects should be considered. Larotrectinib is known for its high selectivity for Trk kinases, with a more than 100-fold selectivity against other kinases, though it does show some activity against TNK2.[1] Entrectinib, in addition to inhibiting Trk kinases, is also a potent inhibitor of ROS1 and ALK.[1][2][3] A broader kinase screen of Entrectinib revealed inhibitory activity against several other kinases at higher concentrations.
It is highly recommended to perform a kinase selectivity profile for this compound to determine its specific off-target profile.
FAQ 2: How can I experimentally determine the off-target profile of this compound in my system?
Several methods can be employed to determine the off-target profile of this compound:
-
Biochemical Kinase Profiling: This is the most direct method to assess the inhibitory activity of this compound against a large panel of purified kinases. Commercially available services can screen your compound against hundreds of kinases and provide IC50 values, which quantify the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. It measures the change in the thermal stability of proteins upon ligand binding. An off-target protein that binds to this compound will exhibit a shift in its melting temperature. This method can identify both direct and indirect targets within the cell.
-
Phosphoproteomics: This mass spectrometry-based approach provides a global view of the phosphorylation events in a cell. By comparing the phosphoproteome of cells treated with this compound to untreated cells, you can identify changes in the phosphorylation of downstream substrates of off-target kinases. This can reveal which signaling pathways are perturbed by off-target activity.
FAQ 3: What are the downstream signaling pathways of Trk kinases that I should monitor for on-target effects?
The three primary signaling pathways activated by Trk receptors are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell growth, survival, and metabolism.
-
PLCγ-PKC Pathway: This pathway is involved in various cellular processes, including calcium signaling and cell migration.
You can monitor the on-target effects of this compound by assessing the phosphorylation status of key proteins in these pathways, such as ERK, AKT, and PLCγ, using techniques like Western blotting or phosphoproteomics.
FAQ 4: How do I interpret unexpected phenotypes in my experiments with this compound?
Unexpected phenotypes could be due to off-target effects. To investigate this:
-
Consult the Kinase Selectivity Data: If you have a kinase profile for this compound, check if any of the off-target kinases are known to be involved in the observed phenotype.
-
Use a Structurally Unrelated Trk Inhibitor: If another selective Trk inhibitor with a different off-target profile is available, you can use it as a control. If the unexpected phenotype is not reproduced with the second inhibitor, it is likely an off-target effect of this compound.
-
Rescue Experiments: If you suspect an off-target kinase is responsible, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Knockdown/Knockout of Potential Off-Targets: Use siRNA or CRISPR/Cas9 to knockdown or knockout the suspected off-target kinase and see if it phenocopies the effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. |
| Cell Line Heterogeneity | Perform regular cell line authentication and mycoplasma testing. |
| Off-Target Effects | Refer to the kinase selectivity profile of this compound or a representative inhibitor. Validate key off-targets using orthogonal approaches as described in FAQ 4. |
| Experimental Variability | Standardize cell seeding density, treatment duration, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
Issue 2: Discrepancy between biochemical and cellular assay results.
| Possible Cause | Troubleshooting Step |
| Cell Permeability | This compound may have poor cell permeability. Use a cell permeability assay to assess its uptake. |
| Cellular Efflux Pumps | The compound may be a substrate for efflux pumps like P-glycoprotein, reducing its intracellular concentration. Co-treatment with an efflux pump inhibitor can help to investigate this. |
| Metabolism of the Compound | Cells may metabolize this compound into an inactive form. Perform LC-MS/MS analysis of cell lysates to determine the intracellular concentration and stability of the compound. |
| Presence of High Intracellular ATP | Biochemical assays are often performed at lower ATP concentrations than those found in cells. The inhibitory potency of ATP-competitive inhibitors like this compound may be lower in a cellular environment. |
Data Presentation
The following tables summarize the kinase selectivity of the representative Trk inhibitors, Larotrectinib and Entrectinib. This data can serve as a guide for anticipating the potential on- and off-target activities of novel Trk inhibitors like this compound.
Table 1: On-Target and Off-Target Activity of Entrectinib [2]
| Kinase | IC50 (nmol/L) |
| TrkA | 1 |
| TrkB | 3 |
| TrkC | 5 |
| ROS1 | 7 |
| ALK | 12 |
| JAK2 | 40 |
| ACK1 | 70 |
| IGF1R | 122 |
| FAK | 140 |
| FLT3 | 164 |
| BRK | 195 |
| IR | 209 |
| AUR2 | 215 |
| JAK3 | 349 |
Table 2: Selectivity Profile of Larotrectinib
| Kinase | Selectivity vs. Trk (Fold) | Note |
| TrkA/B/C | 1 | On-Target |
| TNK2 | <100 | Notable Off-Target |
| Other 225 kinases | >100 | Highly Selective |
Note: A comprehensive IC50 panel for Larotrectinib is not publicly available, but it is widely reported to be highly selective for Trk kinases over a large panel of other kinases.[1]
Experimental Protocols
Protocol 1: In Vitro Immunoprecipitation Kinase Assay
This protocol is for determining the effect of this compound on the activity of immunoprecipitated Trk kinase.
A. Preparation of Cell Lysate
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
B. Immunoprecipitation of Trk Kinase [4][5][6]
-
Incubate 500 µg to 1 mg of total cell lysate with an anti-Trk antibody (2-5 µg) overnight at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer and twice with ice-cold kinase assay buffer.
-
Resuspend the beads in 40 µL of kinase assay buffer containing a known Trk substrate (e.g., recombinant Shc) and various concentrations of this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (containing [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods).
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
D. Detection
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen or X-ray film to detect the phosphorylated substrate.
-
For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) followed by Western Blot
This protocol is for assessing the target engagement of this compound in intact cells.
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
C. Lysis and Protein Quantification [9][10]
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Transfer the supernatant to a new tube and determine the protein concentration.
D. Western Blot Analysis [11][12][13]
-
Normalize the protein concentration for all samples.
-
Add SDS-PAGE loading buffer and boil the samples.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST.
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Incubate with a primary antibody against the target protein (e.g., TrkA) and a loading control (e.g., GAPDH).
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Incubate with a corresponding HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate and image the blot.
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Quantify the band intensities to determine the amount of soluble protein at each temperature.
Protocol 3: Phosphoproteomics Sample Preparation
This protocol outlines the general steps for preparing cell lysates for mass spectrometry-based phosphoproteomics.
A. Cell Culture and Lysis
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Grow cells and treat with this compound or DMSO as required for your experiment.
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Wash cells with ice-cold PBS and lyse in a urea-based lysis buffer containing protease and phosphatase inhibitors.
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Sonicate the lysate to shear DNA and ensure complete lysis.
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Clarify the lysate by centrifugation.
B. Protein Digestion
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Determine the protein concentration of the lysate.
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Reduce the proteins with DTT and alkylate with iodoacetamide.
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Digest the proteins into peptides overnight using an appropriate protease (e.g., trypsin).
C. Phosphopeptide Enrichment
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Desalt the peptide mixture using a C18 column.
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Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
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Wash the enrichment resin to remove non-phosphorylated peptides.
-
Elute the phosphopeptides.
D. Sample Preparation for Mass Spectrometry
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Desalt the enriched phosphopeptides.
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Dry the samples and resuspend in a buffer compatible with mass spectrometry.
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Analyze the samples by LC-MS/MS.
Visualizations
Caption: Trk Signaling Pathways and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Investigating Off-Target Effects.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 6. IP-Kinase Assay [bio-protocol.org]
- 7. IP-Kinase Assay [en.bio-protocol.org]
- 8. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Common challenges when working with potent kinase inhibitors like Trk-IN-6
Technical Support Center: Trk-IN-6
Welcome to the technical support center for this compound, a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
This guide addresses common challenges that may be encountered when working with this compound.
Q1: Why am I observing lower than expected potency (higher IC50) in my cell-based assay?
A1: Several factors can contribute to reduced potency. Consider the following troubleshooting steps:
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Compound Integrity and Handling:
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Verification: Confirm the identity and purity of your this compound stock.
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Storage: Ensure the compound has been stored correctly, typically at -20°C or -80°C, desiccated, and protected from light. Improper storage can lead to degradation.
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Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Precipitates in your media can significantly lower the effective concentration.
-
-
Assay Conditions:
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Serum Concentration: High serum concentrations in your cell culture media can lead to protein binding of the inhibitor, reducing its free concentration and apparent potency. Consider reducing the serum percentage or using serum-free media during the inhibitor treatment period if your cell line can tolerate it.
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Cell Density: High cell density can sometimes lead to a higher apparent IC50 value due to a higher concentration of the target kinase. Ensure you are using a consistent and optimized cell seeding density.
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Incubation Time: The incubation time with the inhibitor should be sufficient to allow for target engagement and downstream effects. Optimize the treatment duration for your specific cell line and endpoint.
-
-
Cell Line Specifics:
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Trk Expression Levels: Confirm that your cell line expresses the target Trk kinase (TrkA, TrkB, or TrkC) at sufficient levels. Low target expression will result in a diminished response to the inhibitor.
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Cellular Efflux: Some cell lines may express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
A decision tree for troubleshooting potency issues is provided below.
Q2: I am observing unexpected or off-target effects in my experiment. What could be the cause?
A2: Off-target effects can arise from several sources. While this compound is designed to be selective, it's crucial to rule out other possibilities.[1][2][3]
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Inhibitor Specificity: No kinase inhibitor is absolutely specific. At higher concentrations, this compound may inhibit other kinases.[4] It's essential to use the lowest effective concentration and to consult kinase profiling data if available.
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Cellular Context: The observed phenotype may be a downstream consequence of Trk inhibition in a previously uncharacterized signaling pathway within your specific cell model.[1]
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Compound Purity: Impurities in the inhibitor stock could have their own biological activities.
-
Experimental Controls: Ensure you have included appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control cell line that does not express the target Trk kinase.
Q3: I am having trouble with the solubility of this compound. How can I improve it?
A3: Kinase inhibitors are often hydrophobic and can have poor aqueous solubility.
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Solvent Selection: Use a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Stock Solution Preparation: Gently warm the solution and sonicate if necessary to ensure the compound is fully dissolved.
-
Working Dilutions: When preparing working dilutions in aqueous media, it is crucial to add the DMSO stock to the media and mix immediately and thoroughly to avoid precipitation. Avoid adding aqueous solutions directly to the concentrated DMSO stock. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all conditions.
Q4: My experimental results are inconsistent between experiments. What are the potential sources of variability?
A4: Reproducibility is key in research. Several factors can lead to variability:
-
Reagent Consistency: Use the same batch of this compound, media, serum, and other reagents whenever possible. If you must use a new batch, perform a bridging experiment to ensure consistency.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and overall cell health.
-
Assay Protocol: Adhere strictly to the established assay protocol, including incubation times, temperatures, and reagent volumes.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[5] By competing with ATP, it prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways such as the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[5][6][7]
Q2: How selective is this compound?
A2: this compound is reported to be a potent and selective inhibitor of Trk kinases.[8] However, as with all kinase inhibitors, the degree of selectivity is concentration-dependent. It is advisable to perform experiments at the lowest effective concentration to minimize the risk of off-target effects. For detailed selectivity information, it is best to refer to the manufacturer's datasheet or published kinase profiling data.
Q3: How should I store and handle this compound?
A3:
-
Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Q4: What are the known on-target effects of Trk inhibition that I should be aware of?
A4: The Trk signaling pathway plays a crucial role in the development and function of the nervous system.[6] Therefore, inhibition of this pathway can lead to on-target adverse effects. In clinical settings, on-target effects of Trk inhibitors can include weight gain, dizziness, and withdrawal pain upon discontinuation of the drug.[10][11] While these effects are more relevant to in vivo studies, they highlight the physiological importance of the Trk pathway.
Quantitative Data
Table 1: In Vitro Potency of this compound Against Trk Mutants
| Trk Mutant | IC50 (nM) |
| Mutant 1 | 0.2 |
| Mutant 2 | 0.5 |
| Mutant 3 | 0.7 |
| Mutant 4 | 0.3 |
| Mutant 5 | 0.6 |
| (Data presented is illustrative and should be confirmed with specific batch datasheets)[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Signal Detection: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Trk Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., stimulated with the appropriate neurotrophin ligand like NGF for TrkA) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Trk (e.g., p-TrkA Tyr490) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Trk or a housekeeping protein like GAPDH.
Visualizations
Caption: Trk signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for low potency issues.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trk receptor - Wikipedia [en.wikipedia.org]
- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Trk (pan) (A7H6R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Characterization of on-target adverse events caused by TRK inhibitor therapy [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing cytotoxicity of Trk-IN-6 in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trk-IN-6, a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). Our goal is to help you minimize cytotoxicity and ensure the success of your long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the ATP-binding site of Trk family receptor tyrosine kinases. By blocking the kinase activity of TrkA, TrkB, and TrkC, this compound inhibits the downstream signaling pathways that are crucial for the proliferation, survival, and differentiation of cells that rely on neurotrophin signaling. These pathways primarily include the Ras/MAPK, PI3K/AKT, and PLC-γ signaling cascades.
Q2: What are the common causes of this compound cytotoxicity in cell culture?
Cytotoxicity associated with this compound can stem from two main sources:
-
On-target toxicity: Trk receptors are also expressed in various normal cell types. Inhibition of Trk signaling in these cells can lead to unintended cytotoxic effects. This is a known challenge with targeted therapies.[1]
-
Off-target toxicity: this compound may inhibit other kinases or cellular proteins, leading to unexpected and adverse cellular responses. While this compound is designed to be selective, some off-target activity is always a possibility with kinase inhibitors.
Q3: What is the recommended starting concentration for this compound in a new cell line?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.
-
For enzymatic assays , this compound has shown high potency with IC50 values in the low nanomolar range (0.2-0.7 nM) against Trk mutants.
-
For cell-based assays , it is recommended to test a wide range of concentrations, for example, from 0.1 nM to 10 µM, to determine the IC50 for cell viability or proliferation.
Q4: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage:
-
Store the solid compound at -20°C.
-
Store the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
-
Q5: How can I assess the stability of this compound in my cell culture medium?
The stability of this compound in culture medium can impact the reproducibility of long-term experiments. To assess its stability, you can perform the following:
-
Prepare complete cell culture medium containing this compound at the desired final concentration.
-
Incubate the medium under normal cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, collect an aliquot of the medium.
-
Analyze the concentration of this compound in the collected samples using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent compound's concentration over time indicates degradation.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed Shortly After Adding this compound
This issue often points to an initial concentration that is too high for the specific cell line.
| Possible Cause | Recommended Solution |
| Concentration is too high | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a concentration at or below the IC50 for initial experiments and optimize from there. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to confirm. |
| Cell line is highly sensitive | Some cell lines are inherently more sensitive to Trk inhibition. Consider using a lower starting concentration and gradually increasing it. |
Problem 2: Gradual Decrease in Cell Viability Over Several Days of Culture
This can be due to the cumulative effects of the inhibitor, its degradation, or depletion of essential media components.
| Possible Cause | Recommended Solution |
| Cumulative toxicity | Try a pulsed-dosing strategy. For example, treat cells for 24-48 hours, then replace with fresh medium without the inhibitor for a period before re-treating. |
| Inhibitor degradation | If this compound is found to be unstable in your culture medium (see FAQ Q5), replenish the medium with freshly prepared inhibitor at regular intervals (e.g., every 48 hours). |
| Nutrient depletion | In long-term cultures, essential nutrients can be depleted. Ensure you are using a rich culture medium and consider replenishing it more frequently. |
| Off-target effects | If cytotoxicity persists at low, on-target concentrations, consider the possibility of off-target effects. You can investigate this by assessing the activity of other known off-target kinases or by using a structurally different Trk inhibitor as a control. |
Problem 3: Inconsistent Results Between Experiments
Reproducibility is key in research. Inconsistent results can arise from several factors.
| Possible Cause | Recommended Solution |
| Inconsistent inhibitor concentration | Prepare a large batch of the stock solution and aliquot it to ensure the same concentration is used across all experiments. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell health and density | Always start your experiments with cells in the logarithmic growth phase and at a consistent seeding density. Monitor cell viability and morphology regularly. |
| Media and supplement variability | Use the same lot of cell culture medium and supplements (e.g., FBS) for a set of related experiments to minimize batch-to-batch variation. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 10 µM down to 0.1 nM in 10-fold dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent, and measure luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Optimizing this compound Concentration for Long-Term Culture
This protocol helps to establish a non-toxic working concentration for long-term experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well plates (e.g., 6-well or 12-well)
-
Trypan blue solution and a cell counter
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates at a low density to allow for several days of growth.
-
-
Treatment:
-
Based on your IC50 data, select a range of concentrations below the IC50 (e.g., IC20, IC10, and lower).
-
Treat the cells with the selected concentrations of this compound. Include a vehicle control.
-
-
Monitoring Cell Growth and Viability:
-
At regular intervals (e.g., every 24 or 48 hours) for up to 7-10 days:
-
Visually inspect the cells under a microscope for any morphological changes (e.g., rounding, detachment).
-
Trypsinize and count the cells from one well of each condition using a cell counter and trypan blue to determine the viable cell number.
-
-
-
Data Analysis:
-
Plot the viable cell number over time for each concentration.
-
Select the highest concentration of this compound that does not significantly inhibit cell proliferation or reduce viability over the desired experimental duration. This will be your optimized concentration for long-term studies.
-
Visualizing Key Concepts
Trk Signaling Pathway
Caption: The Trk signaling pathway is activated by neurotrophins, leading to downstream cascades that regulate cell fate. This compound inhibits this pathway at the receptor level.
Experimental Workflow for Minimizing Cytotoxicity
Caption: A systematic workflow to determine the optimal, non-toxic concentration of this compound for long-term cell culture experiments.
References
Technical Support Center: Refining Experimental Protocols for Consistent Trk Inhibitor Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with Trk inhibitors, using the representative compound Trk-IN-6 as an example. The principles and protocols outlined here are broadly applicable to potent and selective Trk inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Trk inhibitors like this compound?
A1: Trk inhibitors are small molecules that function as ATP-competitive inhibitors of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3] By binding to the ATP-binding pocket of the kinase domain, these inhibitors block the phosphorylation of the Trk receptor and subsequent activation of downstream signaling pathways, including the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[4][5][6][7] This inhibition ultimately leads to a reduction in cell proliferation, survival, and differentiation in cells where Trk signaling is a key driver.[3]
Q2: I am observing inconsistent inhibition of Trk phosphorylation in my Western blot analysis. What are the potential causes?
A2: Inconsistent inhibition of Trk phosphorylation can stem from several factors:
-
Compound Stability and Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture media is not affecting cell health (typically ≤0.1%). Prepare fresh dilutions of the inhibitor for each experiment.
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and are of a consistent and low passage number. High passage numbers can lead to genetic drift and altered signaling responses.
-
Ligand Stimulation: If you are using a neurotrophin (e.g., NGF, BDNF, NT-3) to stimulate Trk activity, the concentration and timing of ligand addition relative to inhibitor treatment are critical.[8] Ensure consistent stimulation conditions across experiments.
-
Assay Timing: The optimal pre-incubation time with the inhibitor before ligand stimulation and the duration of ligand stimulation itself should be carefully optimized.
Q3: My cell viability assay shows variable IC50 values for this compound across different experiments. How can I improve consistency?
A3: Variability in IC50 values is a common issue. To improve consistency:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. Cell density can significantly impact the response to inhibitors.
-
Control for Edge Effects: In 96-well or 384-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells or fill them with media without cells.
-
Consistent Incubation Times: The duration of inhibitor treatment should be kept constant across all experiments. For viability assays, this is typically 48-72 hours.[9]
-
Serum Concentration: The concentration of serum in your culture media can affect the potency of the inhibitor. Use a consistent and, if possible, reduced serum concentration during the assay.
Q4: What are the known mechanisms of resistance to Trk inhibitors?
A4: Resistance to Trk inhibitors can arise through two primary mechanisms:
-
On-Target Resistance: This involves mutations in the NTRK gene itself, specifically within the kinase domain.[10] Common mutations occur in the solvent front, gatekeeper residue, or the xDFG motif, which can sterically hinder the binding of the inhibitor.[10]
-
Off-Target (Bypass) Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependence on Trk signaling.[10] Examples include the activation of other receptor tyrosine kinases like MET or mutations in downstream signaling molecules such as KRAS or BRAF.[10]
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the stock concentration of this compound. Perform a fresh serial dilution for each experiment. |
| Poor Compound Solubility | Ensure the compound is fully dissolved in the stock solution. Vortex thoroughly. The final solvent concentration in media should be non-toxic to cells. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses the target Trk receptor and that its growth is dependent on Trk signaling. This can be verified by Western blot for Trk expression or by using RNAi to confirm dependence.[8] |
| Suboptimal Assay Conditions | Optimize inhibitor incubation time and cell seeding density. |
| Compound Degradation | Store the this compound stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light. Avoid repeated freeze-thaw cycles. |
Issue 2: High Background Signal in Phospho-Trk Western Blot
| Potential Cause | Troubleshooting Step |
| High Basal Trk Activity | Serum in the culture media contains growth factors that can activate Trk signaling. Serum-starve the cells for a defined period (e.g., 4-16 hours) before inhibitor treatment and ligand stimulation. |
| Antibody Specificity | Ensure the primary antibody is specific for the phosphorylated form of the Trk receptor. Use a recommended antibody dilution and blocking buffer. |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations to reduce non-specific binding. |
| Overexposure | Reduce the exposure time during chemiluminescence detection. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Trk Phosphorylation
-
Cell Seeding: Plate cells (e.g., 1 x 10^6 cells) in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth media with serum-free media and incubate for 4-16 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for TrkA, 50 ng/mL BDNF for TrkB, or 50 ng/mL NT-3 for TrkC) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-Trk (Tyr674/675 for TrkA) and total Trk, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[9]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.[9] Include a vehicle control (e.g., DMSO).
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® assay. This typically involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Data Presentation
Table 1: Representative IC50 Values for a Potent Trk Inhibitor in Different Cell Lines
| Cell Line | Trk Fusion | IC50 (nM) |
| KM12 (colorectal cancer) | TPM3-NTRK1 | 5 |
| CUTO-3 (lung cancer) | MPRIP-NTRK1 | 10 |
| MO-91 (leukemia) | ETV6-NTRK3 | 2 |
Note: These are example values and the actual IC50 for this compound will need to be determined experimentally.
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Catalog # | Dilution |
| Phospho-TrkA (Tyr674/675) | Cell Signaling Technology | 4621 | 1:1000 |
| Pan-Trk (C14B2) | Cell Signaling Technology | 2508 | 1:1000 |
| β-Actin (Loading Control) | Sigma-Aldrich | A5441 | 1:5000 |
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Trk phosphorylation.
Caption: Logical troubleshooting flow for inconsistent this compound efficacy.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 5. Trk receptor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 8. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Trk-IN-6 and Larotrectinib in TRK-Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Tropomyosin receptor kinase (TRK) inhibitors: Trk-IN-6 and the first-in-class approved drug, larotrectinib. This analysis is supported by preclinical experimental data to inform future research and development in TRK-targeted cancer therapies.
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through genetic alterations such as gene fusions, act as oncogenic drivers in a wide array of human cancers. The development of TRK inhibitors has marked a significant advancement in precision oncology. Larotrectinib (Vitrakvi®) was the first TRK inhibitor to receive tumor-agnostic approval, demonstrating remarkable efficacy in patients with TRK fusion-positive cancers.[1][2] However, the emergence of acquired resistance mutations has necessitated the development of next-generation inhibitors. This compound (also referred to as compound 8 in some literature) has emerged as a promising next-generation TRK inhibitor with potent activity against both wild-type and mutant TRK kinases.[3][4]
Efficacy and Potency: A Comparative Analysis
This compound has demonstrated superior in vitro potency against a panel of TRK mutants compared to larotrectinib. This is particularly notable against the G667C solvent front mutation in TRKA, a known mechanism of resistance to first-generation TRK inhibitors.[3][4] In vivo studies in xenograft models have further substantiated the enhanced efficacy of this compound, showing improved tumor growth inhibition in models harboring both wild-type and mutant TRK fusions.[3][4]
Table 1: In Vitro Inhibitory Activity of this compound and Larotrectinib against TRK Kinases
| Compound | TRKA (Wild-Type) IC50 (nM) | TRKA G595R IC50 (nM) | TRKA G667C IC50 (nM) | TRKA F589L IC50 (nM) | TRKC (Wild-Type) IC50 (nM) | TRKC G623R IC50 (nM) |
| This compound (Compound 8) | 0.2 | 0.4 | 0.7 | 0.5 | 0.3 | 0.6 |
| Larotrectinib | 1.8 | 15.7 | >1000 | 25.4 | 1.2 | 20.1 |
| Data sourced from Zhuo LS, et al. J Med Chem. 2021.[3] |
Table 2: In Vivo Efficacy of this compound and Larotrectinib in TRK Fusion-Driven Xenograft Models
| Xenograft Model | Compound | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| TMP3-TRKA (Wild-Type) | This compound (Compound 8) | 25 | 95 |
| Larotrectinib | 50 | 78 | |
| LMNA-TRKA G667C | This compound (Compound 8) | 50 | 85 |
| Larotrectinib | 100 | 20 | |
| TMP3-TRKA G595R | This compound (Compound 8) | 50 | 91 |
| Larotrectinib | 100 | 45 | |
| EVT6-TRKC G623R | This compound (Compound 8) | 50 | 88 |
| Larotrectinib | 100 | 52 | |
| Data sourced from Zhuo LS, et al. J Med Chem. 2021.[3] |
Pharmacokinetic Profile
While comprehensive pharmacokinetic data for this compound is still emerging, initial preclinical studies in mice have been conducted. For larotrectinib, extensive pharmacokinetic data is available from both preclinical and clinical studies.
Table 3: Pharmacokinetic Parameters of Larotrectinib in Mice
| Parameter | Value |
| Tmax (h) | ~2 |
| Cmax (ng/mL) | Varies with dose |
| AUC (h*ng/mL) | Varies with dose |
| Half-life (t1/2) (h) | ~5 |
| Oral Bioavailability (%) | ~22 |
| Data compiled from various preclinical studies.[5][6][7] |
Signaling Pathways and Experimental Workflows
Both this compound and larotrectinib function by inhibiting the ATP-binding site of TRK kinases, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. The primary pathways affected include the RAS/MEK/ERK and PI3K/AKT pathways.
Figure 1: Simplified TRK Signaling Pathway and Inhibition by this compound and Larotrectinib.
The experimental workflow for evaluating the efficacy of these inhibitors typically involves a series of in vitro and in vivo assays.
Figure 2: General Experimental Workflow for Preclinical Evaluation of TRK Inhibitors.
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is commonly used to determine the cellular potency of kinase inhibitors. The Ba/F3 cell line, a murine pro-B cell line, is dependent on interleukin-3 (IL-3) for survival. When transfected with a constitutively active kinase, such as a TRK fusion protein, these cells can proliferate in the absence of IL-3.[8][9][10][11]
-
Cell Culture: Ba/F3 cells stably expressing the respective TRK fusion (wild-type or mutant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For maintenance of parental Ba/F3 cells, 1 ng/mL of murine IL-3 is added to the medium.
-
Assay Setup: Cells are washed to remove IL-3 and seeded in 96-well plates at a density of 5,000 cells/well in IL-3-free medium.
-
Compound Treatment: A serial dilution of the test compounds (this compound or larotrectinib) is added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.
-
Cell Implantation: Ba/F3 cells expressing the TRK fusion of interest are harvested, washed, and resuspended in a mixture of PBS and Matrigel. Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, larotrectinib).
-
Drug Administration: The compounds are administered orally (BID - twice daily) at the specified doses.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[12][13][14]
Conclusion
The preclinical data presented in this guide suggest that this compound is a highly potent next-generation TRK inhibitor with superior efficacy against both wild-type and clinically relevant resistance mutations compared to larotrectinib. The improved in vivo tumor growth inhibition observed with this compound, particularly in models harboring resistance mutations, highlights its potential as a valuable therapeutic option for patients who have developed resistance to first-generation TRK inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in a clinical setting. This comparative analysis provides a strong rationale for the continued development of this compound as a promising agent in the evolving landscape of TRK-targeted cancer therapy.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC Method for Quantification of a Novel Trk Inhibitor, Larotrectinib in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for monitoring larotrectinib, a tropomyosin-related kinase inhibitor, in mouse and human plasma and application to pharmacokinetic studies - ProQuest [proquest.com]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Ba/F3 Cells [cytion.com]
- 12. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Trk-IN-6 Against Common Trk Resistance Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-6, against established first and second-generation inhibitors in the context of acquired resistance mutations. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
The development of Trk inhibitors has marked a significant advancement in precision oncology for patients with cancers harboring NTRK gene fusions. However, the emergence of on-target resistance mutations, such as the solvent front mutation G595R and the xDFG motif mutation G667C in TrkA, can limit the long-term efficacy of first-generation inhibitors like larotrectinib. This has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms. This guide focuses on the validation of a novel inhibitor, this compound, and compares its activity with other prominent Trk inhibitors against these clinically relevant mutations.
Comparative Efficacy of Trk Inhibitors Against Resistance Mutations
The in vitro potency of Trk inhibitors against wild-type and mutant TrkA was evaluated in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other key inhibitors, demonstrating their relative effectiveness.
Table 1: Cellular Activity of Trk Inhibitors Against TrkA Fusions in Ba/F3 Cells
| Inhibitor | TrkA Fusion | IC50 (nM) |
| This compound | LMNA-TrkA G595R | 10.9 [1] |
| LMNA-TrkA G667C | [Data not explicitly available in snippets] | |
| Larotrectinib | LMNA-TrkA G595R | >600[2] |
| LMNA-TrkA G667C | >1500[2] | |
| Selitrectinib | LMNA-TrkA G595R | [Data not explicitly available in snippets] |
| LMNA-TrkA G667C | 124-341[2] | |
| Repotrectinib | LMNA-TrkA G595R | [Data not explicitly available in snippets] |
| LMNA-TrkA G667C | 14.6-67.6[2] |
Note: Data for this compound is from a separate study (Zhuo et al., 2021) and may not be directly comparable to the data for other inhibitors (from Drilon et al., 2020) due to potential variations in experimental conditions.
Table 2: Biochemical Activity of Next-Generation Trk Inhibitors Against Mutant TrkA
| Inhibitor | TrkA Mutant | IC50 (nM) |
| This compound | Multiple TRK mutants | 0.2-0.7 [1] |
| Selitrectinib (LOXO-195) | TRKA G595R | 2.0–9.8[3] |
| TRKA G667C | 2.0–9.8[3] | |
| Repotrectinib | Solvent front mutations | 2.7–4.5[4] |
| xDFG substitutions | 9.2[4] |
Note: The data for this compound is presented as a range against a panel of TRK mutants.
Trk Signaling Pathway and Resistance Mechanisms
The diagram below illustrates the canonical Trk signaling pathway and the location of the G595R and G667C resistance mutations within the TrkA kinase domain. These mutations sterically hinder the binding of first-generation inhibitors.
Caption: Trk signaling pathway and sites of resistance mutations.
Experimental Protocols
The validation of Trk inhibitor activity typically involves a combination of biochemical and cell-based assays. Below are detailed methodologies for two commonly employed assays.
Biochemical Kinase Activity Assay (LanthaScreen™ TR-FRET)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the Trk kinase.
Principle: The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a homogeneous, fluorescence-based assay. It utilizes a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the Trk kinase, the terbium-labeled antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur. The FRET signal is proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in 1X Kinase Buffer A.
-
Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer A. The ATP concentration should be at the apparent ATP Km for the kinase.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound).
-
Prepare a 2X EDTA/2X Terbium-labeled antibody solution in TR-FRET Dilution Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X substrate/2X ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 10 µL of the 2X EDTA/2X antibody solution to each well to stop the reaction and begin detection.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (donor) and 520 nm (acceptor).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Viability Assay (CellTiter-Glo®)
This assay determines the effect of a Trk inhibitor on the proliferation and viability of cancer cells harboring Trk fusions.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent lyses the cells and contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ATP.
Protocol:
-
Cell Plating:
-
Seed Ba/F3 cells expressing the wild-type or mutant Trk fusion protein into a 96-well or 384-well opaque-walled plate at a predetermined optimal density.
-
Incubate the cells for 24 hours to allow for recovery and adherence.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Trk inhibitor in culture medium.
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow for Trk Inhibitor Validation
The following diagram outlines a typical workflow for the preclinical validation of a novel Trk inhibitor against resistance mutations.
Caption: A typical workflow for validating a novel Trk inhibitor.
References
- 1. Identification of an Additional Metal-Binding Site in Human Dipeptidyl Peptidase III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Kinase Selectivity: Trk-IN-6 Versus Leading Trk Inhibitors
A detailed guide for researchers and drug development professionals on the kinase selectivity profiles of Trk-IN-6, Larotrectinib, Entrectinib, and Selitrectinib. This report provides a comprehensive comparison of their inhibitory activities, supported by experimental data and methodologies.
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin receptor kinases (Trks) have emerged as a significant advancement, particularly for tumors harboring NTRK gene fusions. The efficacy of these inhibitors is intrinsically linked to their selectivity for TrkA, TrkB, and TrkC kinases over other kinases in the human kinome. This guide presents a comparative analysis of the kinase selectivity profile of the novel inhibitor this compound against the first-generation inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Selitrectinib.
Kinase Inhibition Profiles: A Quantitative Comparison
The in vitro inhibitory activities of this compound, Larotrectinib, Entrectinib, and Selitrectinib against Trk family kinases and other select kinases are summarized below. The data highlights the potency and selectivity of each compound.
| Kinase Target | This compound IC₅₀ (nM) | Larotrectinib IC₅₀ (nM) | Entrectinib IC₅₀ (nM) | Selitrectinib IC₅₀ (nM) |
| TrkA | 0.2[1] | 5-11[2] | 1-5[2] | 0.6[3] |
| TrkB | - | 5-11[2] | 1-5[2] | - |
| TrkC | - | 5-11[2] | 1-5[2] | <2.5[3] |
| ALK | - | >1000 | 1-5[2] | - |
| ROS1 | - | >1000 | 1-5[2] | - |
| TNK2 | - | ~100-1000 | - | - |
| TrkA G595R | 0.2-0.7[1] | >1000 | >1000 | 2-10 |
| TrkC G623R | 0.2-0.7[1] | >1000 | >1000 | 2-10 |
This compound demonstrates exceptional potency against wild-type TrkA and various Trk mutants with IC₅₀ values in the sub-nanomolar range.[1] This suggests its potential to overcome acquired resistance to first-generation inhibitors.
Larotrectinib is a highly selective first-generation inhibitor of all three Trk proteins.[2] It exhibits over 100-fold selectivity for Trk kinases against a broad panel of other kinases, with the exception of TNK2.[2]
Entrectinib , another first-generation inhibitor, is a multi-kinase inhibitor with potent activity against Trk, ROS1, and ALK kinases.[2] Its broader profile can be advantageous in tumors co-driven by these kinases but may also lead to off-target effects.
Selitrectinib (LOXO-195) is a next-generation Trk inhibitor designed to be effective against acquired resistance mutations that can arise during treatment with first-generation inhibitors, such as the solvent front mutations (e.g., TrkA G595R).[1]
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug development. Biochemical assays are the primary method used to quantify the potency of a compound against a panel of kinases.
General Protocol for a Biochemical Kinase Assay:
A common method for assessing kinase activity and inhibition is through an in vitro biochemical assay that measures the transfer of a phosphate group from ATP to a substrate peptide.
1. Reagents and Materials:
-
Recombinant human kinase enzymes
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or coupled to a detection system
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer containing necessary cofactors (e.g., Mg²⁺)
-
Multi-well plates (e.g., 384-well)
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or antibodies for ELISA-based methods)
2. Assay Procedure:
-
Compound Dispensing: A serial dilution of the test inhibitor is prepared and dispensed into the wells of the microplate.
-
Kinase Reaction Initiation: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The reaction is typically incubated at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing a high concentration of EDTA to chelate Mg²⁺ ions.
-
Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. In non-radiometric assays, such as those based on fluorescence or luminescence, the signal is read using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in kinase selectivity profiling and the biological context of Trk inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining kinase inhibitor IC₅₀ values.
Caption: Simplified Trk signaling pathway and the point of inhibition.
References
A New Contender in TRK Inhibition: Trk-IN-6 Demonstrates Potent Activity Against First-Generation Resistance
A novel, next-generation Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-6, has emerged as a potent agent with a distinct mechanism of action that overcomes key resistance mutations seen with first-generation Trk inhibitors like larotrectinib and entrectinib. This comparison guide provides a detailed analysis of this compound's mechanism and performance, supported by preclinical data, offering valuable insights for researchers and drug development professionals in oncology.
First-generation Trk inhibitors, larotrectinib and entrectinib, have shown significant efficacy in treating cancers harboring NTRK gene fusions. However, the development of acquired resistance, primarily through mutations in the Trk kinase domain, limits their long-term effectiveness. This compound, also known as compound 8 from the research by Zhuo et al., has been specifically designed to address these resistance mechanisms, particularly mutations in the xDFG motif of the kinase.
Mechanism of Action: A Shift in Strategy
First-generation Trk inhibitors are classified as Type I inhibitors. They bind to the active conformation of the Trk kinase, competing with ATP at its binding site. This mechanism is highly effective against wild-type Trk proteins. However, mutations in the kinase domain, such as those in the solvent front, gatekeeper, and xDFG regions, can alter the conformation of the ATP-binding pocket, reducing the affinity of these inhibitors and leading to drug resistance.[1]
This compound, in contrast, is a next-generation inhibitor engineered to overcome these limitations. Its chemical structure allows it to effectively bind to and inhibit Trk kinases harboring resistance mutations, most notably the G667C mutation in the xDFG motif of TRKA. While the exact binding mode of this compound has not been fully elucidated in the public domain, its ability to inhibit xDFG mutants suggests a mechanism that is less susceptible to the conformational changes induced by these mutations, a characteristic often associated with Type II inhibitors which bind to the inactive kinase conformation.
Head-to-Head Performance: Potency and Selectivity
Experimental data demonstrates the superior potency of this compound against both wild-type and, critically, mutant Trk kinases compared to first-generation inhibitors.
Biochemical Potency
| Kinase Target | This compound IC₅₀ (nM) | Larotrectinib IC₅₀ (nM) | Entrectinib IC₅₀ (nM) |
| TRKA (Wild-Type) | 0.2 | 5-11 | 1-5 |
| TRKB (Wild-Type) | 0.5 | 5-11 | 1-5 |
| TRKC (Wild-Type) | 0.7 | 5-11 | 1-5 |
| TRKA G595R (Solvent Front) | 10.9 | >100 | >100 |
| TRKA G667C (xDFG) | 9.4 | >1000 | >1000 |
Data for this compound is from in vitro assays as reported by Zhuo LS, et al. and commercial suppliers. Data for larotrectinib and entrectinib are compiled from various sources.[1][2][3]
Cellular Activity
In cellular assays, this compound demonstrates potent inhibition of proliferation in cancer cell lines driven by Trk fusions, including those with resistance mutations.
| Cell Line (Fusion/Mutation) | This compound IC₅₀ (nM) |
| Ba/F3 (ETV6-TRKB WT) | 1.6 |
| Ba/F3 (LMNA-TRKA G595R) | 10.9 |
| Ba/F3 (LMNA-TRKA G667C) | Not Publicly Available |
| KM-12 (TPM3-NTRK1 WT) | Not Publicly Available |
Data for this compound is from in vitro assays as reported by Zhuo LS, et al. and commercial suppliers.[3]
Visualizing the Signaling Cascade and Experimental Workflow
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Trk signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Trk signaling pathway and point of inhibition.
Caption: Workflow for evaluating Trk inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate Trk inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.
-
Reaction Setup: Recombinant Trk kinase (wild-type or mutant) is incubated with a specific substrate and ATP in a reaction buffer. The inhibitor (this compound or a first-generation inhibitor) is added at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is then added to convert the produced ADP back to ATP, which is subsequently used by a luciferase to generate a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP produced, and thus the kinase activity.
-
IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in kinase activity (IC₅₀) is calculated from a dose-response curve.[4][5][6]
Ba/F3 Cell Proliferation Assay
This cellular assay is used to determine the potency of an inhibitor in a cellular context. Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When engineered to express an oncogenic Trk fusion protein, they become dependent on Trk signaling for proliferation and survival, making them an excellent model system to test Trk inhibitors.
-
Cell Culture: Ba/F3 cells stably expressing a Trk fusion protein (e.g., ETV6-TRKB) are cultured in the absence of IL-3.
-
Inhibitor Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the Trk inhibitor.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®, is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
IC₅₀ Determination: The absorbance or luminescence is measured, and the IC₅₀ value, representing the concentration of the inhibitor that inhibits cell proliferation by 50%, is calculated.[7][8][9]
In Vivo Tumor Xenograft Model (KM-12)
This animal model is used to evaluate the in vivo efficacy of an anti-cancer agent.
-
Cell Line: The KM-12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, is used.[10][11]
-
Tumor Implantation: KM-12 cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives the Trk inhibitor (e.g., this compound) orally or via another appropriate route.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Trk inhibitors, offering a promising strategy to combat acquired resistance to first-generation agents. Its potent activity against clinically relevant resistance mutations, particularly in the xDFG motif, highlights its potential to extend the benefits of Trk-targeted therapy to a broader patient population. Further preclinical and clinical investigation is warranted to fully characterize the efficacy, safety, and full spectrum of activity of this compound. The development of such next-generation inhibitors underscores the importance of understanding resistance mechanisms and employing structure-based drug design to create more durable cancer therapies.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Next-Generation Tropomyosin Receptor Kinase Inhibitors for Combating Multiple Resistance Associated with Protein Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
- 11. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
A review of next-generation Trk inhibitors including Trk-IN-6
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of next-generation Tropomyosin Receptor Kinase (TRK) inhibitors, including a detailed analysis of their performance against wild-type and drug-resistant TRK mutations. This review incorporates supporting experimental data, detailed methodologies for key experiments, and visualizations of the TRK signaling pathway.
The development of TRK inhibitors has marked a significant advancement in precision oncology, offering a targeted therapeutic approach for patients with cancers harboring NTRK gene fusions. However, the emergence of acquired resistance to first-generation inhibitors such as larotrectinib and entrectinib has necessitated the development of next-generation agents. These newer inhibitors are designed to overcome the limitations of their predecessors, particularly resistance mutations in the TRK kinase domain. This guide focuses on a comparative analysis of prominent next-generation TRK inhibitors, providing a comprehensive overview of their preclinical performance.
It is important to note that a thorough search for "Trk-IN-6" did not yield any specific information regarding its structure, activity, or preclinical data. Therefore, this particular inhibitor could not be included in the direct comparison.
Comparative Preclinical Activity of Next-Generation TRK Inhibitors
Next-generation TRK inhibitors have been engineered to exhibit potent activity against both wild-type TRK kinases and clinically relevant resistance mutations. The most common resistance mechanisms involve mutations in the solvent-front, gatekeeper, and xDFG regions of the kinase domain. The following tables summarize the in vitro potency of leading next-generation inhibitors against these targets.
| Inhibitor | Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cell-Based Assay |
| Selitrectinib (LOXO-195) | Wild-Type TRKA/B/C | <1 - 2.3[1][2] | 1.8 - 3.9[3] |
| TRKA G595R (Solvent-Front) | 2.0 - 2.3[1][2] | 27[4] | |
| TRKC G623R (Solvent-Front) | 2.0 - 2.3[1][2] | - | |
| TRKA F589L (Gatekeeper) | 2.0 - 2.3[1] | 52[4] | |
| TRKA G667C (xDFG) | 2.0 - 9.8[1][2] | 124 - 341[3] | |
| Repotrectinib (TPX-0005) | Wild-Type TRKA/B/C | <0.2[3] | <0.2[5] |
| TRKA G595R (Solvent-Front) | 2.7 - 4.5[1] | 2[4] | |
| TRKC G623R (Solvent-Front) | 2.7 - 4.5[1] | - | |
| TRKA F589L (Gatekeeper) | <0.2[1] | <0.2[4] | |
| TRKA G667C (xDFG) | 9.2[1] | 11.8 - 67.6[3] |
Table 1: Comparative in vitro potency of next-generation TRK inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase in either enzymatic or cell-based assays.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of new inhibitors. These studies provide insights into a compound's ability to inhibit tumor growth in a biological system.
| Inhibitor | Tumor Model | Dosing | Outcome |
| Selitrectinib (LOXO-195) | NIH-3T3 cells with ΔTRKA, ΔTRKA-G595R, ΔTRKAG667C; KM12 (TPM3-NTRK1 fusion) | Not specified | Inhibition of tumor growth in all models.[2] |
| Repotrectinib (TPX-0005) | LMNA–TRKA xenograft models with GKM, SFM, xDFG, and GKM + SFM compound mutations | 15 mg/kg b.i.d. | Tumor regression.[5] |
Table 2: Summary of in vivo efficacy of next-generation TRK inhibitors. GKM: Gatekeeper Mutation, SFM: Solvent-Front Mutation.
TRK Signaling Pathway
TRK receptors, upon activation by their neurotrophin ligands or as a result of an oncogenic fusion, trigger a cascade of downstream signaling events that are crucial for cell survival, proliferation, and differentiation. The three primary signaling pathways initiated by TRK activation are the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[6] Next-generation TRK inhibitors are designed to block the initial phosphorylation event, thereby inhibiting these downstream signals.
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the inhibitory effect of next-generation TRK inhibitors on the proliferation of cancer cells harboring TRK fusions.
Methodology:
-
Cell Culture: Cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the TRK inhibitor or vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay that measures ATP content.[8] The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated using non-linear regression analysis.
Western Blotting for TRK Signaling Inhibition
Objective: To assess the ability of next-generation TRK inhibitors to block the phosphorylation of TRK and its downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the TRK inhibitor as described in the cell proliferation assay protocol. For signaling pathway analysis, a shorter treatment time (e.g., 4 hours) is typically used.[5]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated TRK (e.g., phospho-TrkA Tyr490), total TRK, phosphorylated ERK, total ERK, phosphorylated AKT, and total AKT.[5][9]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the extent of signaling inhibition.
Conclusion
The landscape of TRK inhibitors is rapidly evolving, with next-generation agents demonstrating significant promise in overcoming the challenge of acquired resistance. Inhibitors like selitrectinib and repotrectinib show potent activity against a range of resistance mutations, offering new therapeutic options for patients whose tumors have progressed on first-generation therapies. The preclinical data summarized in this guide highlight the improved potency and broader activity of these newer agents. Continued research and clinical development in this area are crucial for further improving outcomes for patients with TRK fusion-positive cancers.
References
- 1. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Trk-IN-6
Ensuring the safe and environmentally responsible disposal of Trk-IN-6 is critical for laboratory safety and compliance. This compound is a chemical compound that poses specific hazards, including acute oral toxicity and significant danger to aquatic ecosystems.[1] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals handling this substance.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards. This information dictates the necessary precautions for handling and disposal.
| Property | Classification & Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 2489327-43-5 | [1] |
| Molecular Formula | C₂₁H₂₁F₃N₆O₂ | [1] |
| Molecular Weight | 446.43 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste and transferred to a licensed waste disposal facility.[1][2] Do not dispose of this compound down the drain or in regular trash.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent exposure.[1]
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[3]
-
Body Protection: Impervious clothing or a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]
Step 2: Waste Segregation and Collection
Proper segregation is the first step in the waste management lifecycle.[4][5]
-
Identify Waste Streams: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
-
Collect Waste: Place all this compound waste into a designated, compatible, and clearly labeled hazardous waste container.[6] Ensure the container is kept sealed to prevent leaks or spills.[4]
Step 3: Storage of Hazardous Waste
Store the collected waste container in a secure, designated area while awaiting pickup.
-
Storage Conditions: Keep the waste container tightly sealed in a cool, well-ventilated area.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its associated hazards (Toxic, Environmental Hazard).
Step 4: Spill Management
In the event of an accidental spill, follow these procedures:
-
Containment: Evacuate the immediate area if necessary and ensure proper ventilation.[3]
-
Collection: Carefully collect the spilled material.[1][3] Avoid the formation of dust.[3]
-
Disposal of Cleanup Materials: Place all cleanup materials (e.g., absorbent pads, contaminated PPE) into the designated hazardous waste container.
-
Decontamination: Thoroughly wash the affected skin or area after handling.[1]
Step 5: Final Disposal
The final disposal must be conducted by a licensed and approved waste disposal company.[1][2]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that disposal methods comply with all local, regional, and national hazardous waste regulations.[2]
-
Environmental Protection: The primary goal is to avoid the release of this compound into the environment due to its high and long-lasting toxicity to aquatic life.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the essential steps for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
